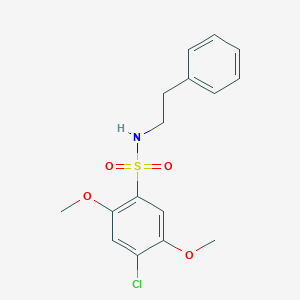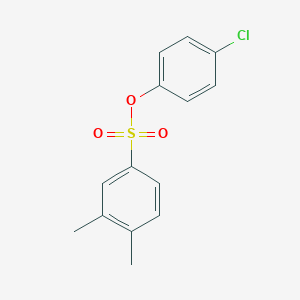
4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide, also known as 25CN-NBOH, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of the hallucinogenic drug 2C-C and has been found to exhibit potent agonistic activity towards the 5-HT2A receptor. This receptor is known to play a crucial role in the regulation of mood, perception, and cognition, and its modulation has been linked to the treatment of several psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding, the receptor undergoes a conformational change that activates downstream signaling pathways, leading to the modulation of neurotransmitter release and subsequent changes in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide are primarily mediated by its agonistic activity towards the 5-HT2A receptor. This receptor is known to play a crucial role in the regulation of mood, perception, and cognition, and its modulation has been linked to the treatment of several psychiatric disorders. The activation of the 5-HT2A receptor by 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide has been found to induce alterations in mood, perception, and cognition, including changes in sensory perception, thought processes, and emotional states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide in lab experiments include its potent agonistic activity towards the 5-HT2A receptor, which allows for the study of the receptor's role in the regulation of mood, perception, and cognition. Its chemical structure also allows for the manipulation of its pharmacological properties, which can be useful in the development of novel therapeutic agents.
The limitations of using 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide in lab experiments include its potential for abuse and its lack of selectivity towards the 5-HT2A receptor. Its use in animal models may also be limited by ethical concerns and the potential for adverse effects.
Direcciones Futuras
For the study of 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide include the development of more selective agonists for the 5-HT2A receptor, which may have improved therapeutic efficacy and reduced adverse effects. The role of the 5-HT2A receptor in the regulation of mood, perception, and cognition may also be further elucidated through the use of animal models and clinical studies. The potential for the use of 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide or its derivatives in the treatment of psychiatric disorders may also be explored.
Métodos De Síntesis
The synthesis of 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 2,5-dimethoxyphenethylamine with chlorosulfonic acid to form 4-chloro-2,5-dimethoxy-N-phenethylbenzenesulfonamide. This intermediate is then reacted with phenylacetic acid in the presence of a reducing agent to yield the final product.
Aplicaciones Científicas De Investigación
4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide has been widely studied for its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Its agonistic activity towards the 5-HT2A receptor has been found to induce a range of effects, including alterations in mood, perception, and cognition. These effects have been studied in animal models and have shown promising results in the treatment of depression and anxiety.
Propiedades
Nombre del producto |
4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C16H18ClNO4S |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO4S/c1-21-14-11-16(15(22-2)10-13(14)17)23(19,20)18-9-8-12-6-4-3-5-7-12/h3-7,10-11,18H,8-9H2,1-2H3 |
Clave InChI |
YPDGNDXDDWHSCS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCC2=CC=CC=C2 |
SMILES canónico |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273421.png)

![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)

![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)

